molecular formula C11H7BrClNO B15260533 2-(4-Bromophenyl)-5-chloropyridin-3-ol

2-(4-Bromophenyl)-5-chloropyridin-3-ol

Cat. No.: B15260533
M. Wt: 284.53 g/mol
InChI Key: CMAHNDYPYJFKJL-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-5-chloropyridin-3-ol is an organic compound that features a bromophenyl group and a chloropyridinyl group attached to a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)-5-chloropyridin-3-ol typically involves the reaction of 4-bromophenylboronic acid with 5-chloro-3-hydroxypyridine under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like ethanol or water . The reaction is carried out at elevated temperatures, usually around 80-100°C, to facilitate the coupling process.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)-5-chloropyridin-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The bromophenyl group can be reduced to a phenyl group.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as sodium methoxide or potassium thiolate in polar solvents like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Formation of 2-(4-bromophenyl)-5-chloropyridin-3-one.

    Reduction: Formation of 2-(phenyl)-5-chloropyridin-3-ol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Bromophenyl)-5-chloropyridin-3-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-5-chloropyridin-3-ol involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, altering their activity and affecting cellular pathways. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, leading to reduced disease symptoms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Bromophenyl)-5-chloropyridin-3-ol is unique due to the combination of bromophenyl and chloropyridinyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C11H7BrClNO

Molecular Weight

284.53 g/mol

IUPAC Name

2-(4-bromophenyl)-5-chloropyridin-3-ol

InChI

InChI=1S/C11H7BrClNO/c12-8-3-1-7(2-4-8)11-10(15)5-9(13)6-14-11/h1-6,15H

InChI Key

CMAHNDYPYJFKJL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=C(C=C(C=N2)Cl)O)Br

Origin of Product

United States

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